AM-92016 Hydrochloride: A Technical Guide to its Mechanism of Action
AM-92016 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK). This technical guide provides a comprehensive overview of its mechanism of action, drawing from key preclinical studies. The document details the electrophysiological effects of AM-92016 on cardiac myocytes, its in vivo cardiovascular properties, and its role in a novel signaling pathway involving Kv1.2, SHP-1, cGMP, and ERK1/2 MAP kinase. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a clear understanding of the compound's function.
Core Mechanism of Action: Blockade of the Delayed Rectifier Potassium Current
AM-92016 hydrochloride is a sotalol (B1662669) analogue that selectively blocks the time-dependent delayed rectifier potassium current (IK), a critical component in the repolarization phase of the cardiac action potential.[1][2] By inhibiting this current, AM-92016 prolongs the action potential duration (APD) in ventricular and sino-atrial node cells.[1][2] This primary mechanism of action classifies it as a Class III antiarrhythmic agent.[3] Notably, it is devoid of any β-adrenoceptor blocking activity.[4]
Electrophysiological Effects
In isolated guinea-pig and rabbit ventricular cells, AM-92016 (referred to as compound II in some studies) significantly prolongs the action potential duration at 20% and 90% repolarization (APD20 and APD90) without affecting the resting membrane potential.[1] The IC50 for the blockade of IK and for action potential prolongation is approximately 30 nM in guinea-pig ventricular cells.[5] In rabbit sino-atrial node cells, AM-92016 blocks the delayed rectifier current (iK) with a similar potency, exhibiting an IC50 of approximately 40 nM.[2] This blockade leads to a prolongation of the action potential duration and a slowing of the spontaneous firing rate.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on AM-92016 hydrochloride.
Table 1: In Vitro Electrophysiological Effects of AM-92016 Hydrochloride
| Parameter | Species/Cell Type | Effect | Concentration/IC50 | Reference |
| IK Blockade | Guinea-pig ventricular cells | Inhibition | ~30 nM | [5] |
| Action Potential Duration (APD) Prolongation | Guinea-pig ventricular cells | Prolongation | Log dose-response similar to IK blockade | [1] |
| iK Blockade | Rabbit sino-atrial node cells | Inhibition | ~40 nM | [2] |
| APD100 Prolongation | Rabbit sino-atrial node cells | Significant prolongation | 50 nM | [2] |
| Cycle Length | Rabbit sino-atrial node cells | Significant prolongation | 50 nM | [2] |
Table 2: In Vivo Cardiovascular Effects of AM-92016 Hydrochloride in Anesthetized Guinea-Pigs
| Parameter | Effect | Dose | Reference |
| Heart Rate | Significantly increased | 10 µg/kg - 5 mg/kg | [3] |
| Systolic Arterial Blood Pressure | Significantly increased | 10 µg/kg - 5 mg/kg | [3] |
| Left Ventricular Systolic Pressure | Significantly increased | 10 µg/kg - 5 mg/kg | [3] |
| QT Interval | Significantly decreased from 135 ± 10 ms (B15284909) to 105 ± 4 ms | 5 mg/kg | [3] |
| Onset of Ouabain-induced Ventricular Fibrillation | Shortened from 18 ± 5 min (control) to 12 ± 3 min | 1 mg/kg | [3] |
Table 3: In Vivo Cardiovascular Effects of AM-92016 Hydrochloride in Anesthetized Pigs
| Parameter | Effect | Dose | Reference |
| Total Arrhythmias (post-coronary artery occlusion) | Increased from 266 ± 26 (control) to 535 ± 148 | 2.5 µg/kg/min infusion | [3] |
| Onset of Ventricular Fibrillation | Reduced from 24 ± 1 min (control) to 18 ± 3 min | 2.5 µg/kg/min infusion | [3] |
Signaling Pathway Involvement: The NO/cGMP/Kv1.2/SHP-1/ERK1/2 Axis
Beyond its direct channel-blocking activity, AM-92016 has been instrumental in elucidating a signaling pathway in vascular smooth muscle cells (VSMCs) that links nitric oxide (NO) to the dephosphorylation of ERK1/2 MAP kinase.
In rat VSMCs, NO donors induce the dephosphorylation of ERK1/2.[6] This effect is dependent on the activation of guanylate cyclase (GC) and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP).[6] The signaling cascade proceeds through the activation of the voltage-gated potassium channel Kv1.2. Blockade of Kv1.2 channels with AM-92016 prevents the NO-induced dephosphorylation of ERK1/2.[6] Furthermore, the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP-1) is involved in this pathway. NO induces the phosphorylation of SHP-1, and this is also blocked by AM-92016.[6] SHP-1 interacts with both Kv1.2 and ERK1/2, suggesting that NO-induced, cGMP- and Kv1.2-dependent activation of SHP-1 leads to the dephosphorylation and inactivation of ERK1/2.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on AM-92016 hydrochloride.
Whole-Cell Voltage-Clamp Recording in Cardiac Myocytes
This protocol is a synthesis based on the methods described by Conners et al. (1992) and Lei and Brown (1998) for recording delayed rectifier potassium currents.
Cell Preparation:
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Isolate single ventricular myocytes from guinea-pig or rabbit hearts by enzymatic digestion using collagenase and protease.
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Store the isolated cells in a high K+, low Ca2+ solution at 4°C.
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For recording, place an aliquot of cells in a perfusion chamber on the stage of an inverted microscope and superfuse with a physiological salt solution.
Solutions:
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External Solution (mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1.0, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
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Pipette Solution (mM): K-aspartate 120, KCl 20, MgCl2 5, ATP (potassium salt) 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the pipette solution.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
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Rupture the membrane patch to achieve the whole-cell configuration.
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Hold the cell at a holding potential of -40 mV to inactivate fast sodium channels.
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Apply depolarizing voltage steps (e.g., to potentials between -30 mV and +60 mV for 200-500 ms) to elicit the delayed rectifier potassium current (IK).
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Record the outward tail currents upon repolarization to the holding potential.
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Apply AM-92016 hydrochloride at various concentrations to the external solution to determine its effect on IK.
In Vivo Cardiovascular Assessment in Anesthetized Animals
This protocol is based on the methodology described by Hagerty et al. (1996).
Animal Preparation:
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Anesthetize guinea-pigs or pigs with a suitable anesthetic agent (e.g., pentobarbitone sodium).
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Maintain anesthesia throughout the experiment.
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Insert a cannula into the trachea for artificial ventilation.
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Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.
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Attach subcutaneous needle electrodes for recording a standard limb lead electrocardiogram (ECG).
Experimental Procedure:
-
Allow the animal to stabilize for a period after surgical preparation.
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Record baseline cardiovascular parameters, including heart rate, systolic and diastolic blood pressure, and ECG intervals (e.g., QT interval).
-
Administer AM-92016 hydrochloride intravenously as a bolus dose or a continuous infusion.
-
Continuously monitor and record all cardiovascular parameters.
-
In arrhythmia models, induce arrhythmias (e.g., with ouabain (B1677812) infusion or coronary artery occlusion) after drug administration and measure the time to onset and severity of arrhythmias.
Data Analysis:
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Calculate changes in hemodynamic parameters from baseline.
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Measure ECG intervals and assess for any changes.
-
Compare arrhythmia scores and time to fibrillation between control and drug-treated groups.
Western Blotting for ERK1/2 Phosphorylation
This protocol is a generalized procedure based on the experiments described by Palen et al. (2005).
Sample Preparation:
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Culture rat vascular smooth muscle cells to near confluence.
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Treat cells with the NO donor SNAP or sodium nitroprusside (SNP) in the presence or absence of AM-92016 hydrochloride for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
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Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry.
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Express the results as the ratio of p-ERK1/2 to total ERK1/2.
Conclusion
AM-92016 hydrochloride is a valuable research tool for studying the function of the delayed rectifier potassium current and its physiological and pathophysiological roles. Its high potency and selectivity make it a precise pharmacological probe. The discovery of its involvement in the NO/cGMP/Kv1.2/SHP-1/ERK1/2 signaling pathway in vascular smooth muscle cells has opened new avenues for understanding the complex interplay between ion channels and intracellular signaling cascades. The in vivo proarrhythmic and prohypertensive effects observed in preclinical models highlight the critical role of IK in maintaining cardiovascular homeostasis and warrant careful consideration in the development of drugs targeting this channel. The detailed methodologies and data presented in this guide are intended to support further research into the multifaceted actions of AM-92016 hydrochloride and the broader implications of IK modulation.
References
- 1. [PDF] cGMP Signaling and Vascular Smooth Muscle Cell Plasticity | Semantic Scholar [semanticscholar.org]
- 2. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Modulation of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
